molecular formula C11H12N2S3 B370963 2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione CAS No. 385419-47-6

2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione

Cat. No. B370963
CAS RN: 385419-47-6
M. Wt: 268.4g/mol
InChI Key: IJLMMUJHXJBGAF-UHFFFAOYSA-N
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Description

“2-mercapto-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione” is a chemical compound with the molecular formula C11H12N2OS2 and a molecular weight of 252.36 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzothieno[2,3-d]pyrimidine core, which is a bicyclic system containing a benzene ring fused with a thieno[2,3-d]pyrimidine ring . The molecule also contains a mercapto (-SH) and a methyl (-CH3) group .


Physical And Chemical Properties Analysis

This compound has a predicted melting point of 205.90°C and a predicted boiling point of 485.66°C . The predicted density is approximately 1.4 g/cm3 .

Scientific Research Applications

Pyrimidine Derivatives as Key Precursors in Medicinal Chemistry

Pyrimidine derivatives, including structures similar to 2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione, are crucial precursors in medicinal and pharmaceutical industries. Their broad synthetic applications and bioavailability highlight their importance. Hybrid catalysts, including organocatalysts and nanocatalysts, are employed for the synthesis of pyrimidine scaffolds, suggesting potential pathways for developing lead molecules in pharmaceutical research (Parmar, Vala, & Patel, 2023).

Functionalization in Organic Synthesis

The ease of functionalization of pyrimidine derivatives, including the mercapto and methyl groups, allows for their use as highly reactive building blocks in organic and organoelement synthesis. This capability underlines their utility in developing pharmacologically active heterocycles and potentially new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Importance in Optoelectronic Materials

Pyrimidine derivatives, including those with structural similarities to this compound, find applications in optoelectronic materials. They are integral to the synthesis of luminescent small molecules and chelate compounds, highlighting their value in creating novel materials for electronic devices and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Role in Anti-Inflammatory and Anti-Cancer Research

Pyrimidine derivatives have shown potent in-vitro anti-inflammatory activity, suggesting their potential as leads for anti-inflammatory drugs. Their synthesis and characterization for such activities underscore their significance in therapeutic research (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, these compounds exhibit a range of pharmacological effects, including antitumor activities, further emphasizing their applicability in cancer research and therapy (Rashid et al., 2021).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s used for research purposes , and its mechanism of action would depend on the specific context of the research.

Future Directions

The future directions for research involving this compound are not specified in the search results. Given its use in research , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S3/c1-5-2-3-6-7(4-5)16-10-8(6)9(14)12-11(15)13-10/h5H,2-4H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLMMUJHXJBGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=S)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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